

Application Notes and Protocols for Casticin HPLC Analysis

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Compound of Interest

Compound Name: *Cascarin*

Cat. No.: *B600405*

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This document provides a detailed protocol for the quantitative analysis of casticin using High-Performance Liquid Chromatography (HPLC). The method is applicable for the determination of casticin in plant extracts and other relevant matrices.

Introduction

Casticin is a lipophilic flavonoid found in various medicinal plants, notably in the fruits of *Vitex agnus-castus*. It is often considered a key marker compound for the quality control of herbal medicinal products containing this plant. This HPLC method provides a reliable and selective means for the quantification of casticin. The described protocol utilizes a reversed-phase C18 column with a gradient elution of methanol and an acidified aqueous phase, ensuring a robust separation and accurate quantification.

Experimental Protocol

This protocol is based on the validated method developed by Hoberg et al. (2001) for the quantification of casticin.^[1]

Materials and Reagents

- Casticin reference standard (purity $\geq 95\%$)
- Methanol (HPLC grade)

- Orthophosphoric acid (H₃PO₄, analytical grade)
- Water (HPLC grade or deionized)
- Cellulose or PVDF syringe filters (0.2 µm or 0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array or UV detector is required.

Parameter	Specification
HPLC Column	Hypersil ODS (C18), 125 x 3.1 mm, 5 µm particle size, or equivalent reversed-phase C18 column. [1]
Mobile Phase A	Methanol [1]
Mobile Phase B	0.5% (v/v) Orthophosphoric acid in water [1]
Flow Rate	1.0 mL/min [1]
Column Temperature	25°C [1]
Detection Wavelength	258 nm [1] (Note: 254 nm and 270 nm have also been used effectively [1] [2] [3])
Injection Volume	10 µL [1]
Total Run Time	23 minutes [1]

Gradient Elution Program

The following gradient program is recommended for the separation of casticin:[\[1\]](#)

Time (minutes)	Mobile Phase A (Methanol) %	Mobile Phase B (0.5% H ₃ PO ₄) %
0.0	50	50
13.0	65	35
13.1	100	0
18.0	100	0
18.1	50	50

Preparation of Solutions

- Mobile Phase B (0.5% H₃PO₄): Carefully add 5 mL of orthophosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.
- Standard Stock Solution: Accurately weigh a suitable amount of casticin reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 200 µg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 50, 100, 200 µg/mL).^[1]
- Sample Preparation (from plant material):
 - Extract a known quantity of the dried and powdered plant material with methanol.
 - Evaporate the extract to dryness.
 - Dissolve the dried extract in a precise volume of methanol (e.g., in a 20 mL volumetric flask).^[1]
 - Filter the solution through a 0.2 µm cellulose filter directly into an HPLC vial before injection.^[1]

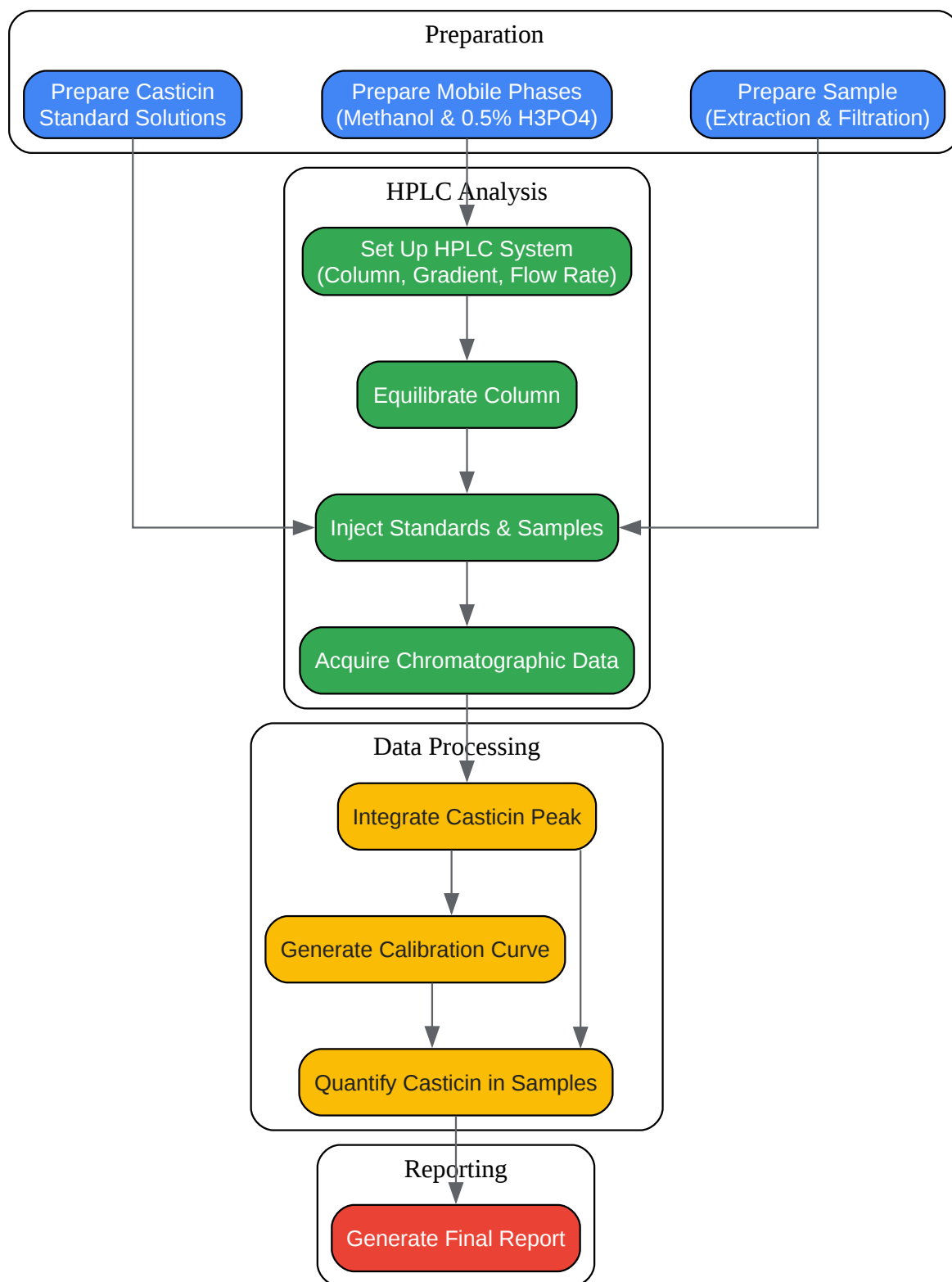
Method Validation Summary

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. The following table summarizes typical performance data for a casticin HPLC method.

Validation Parameter	Typical Specification/Result
Linearity	A linear relationship between peak area and concentration should be established over a defined range (e.g., 50-200 µg/mL). The correlation coefficient (r^2) should be ≥ 0.999 .
Accuracy (% Recovery)	98.2% ^[1] . Determined by spiking a sample with known amounts of casticin at different levels (e.g., 30%, 50%, and 80% of the expected amount). ^[1]
Precision (% RSD)	Repeatability (Intra-day): Should be tested by analyzing multiple injections of the same sample or multiple preparations on the same day. %RSD should be $< 2\%$. ^[1]
Intermediate Precision (Inter-day): Assessed by different analysts on different days to check for reproducibility. %RSD should be $< 3\%$. ^[1]	
Limit of Detection (LOD)	The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity	The method should be able to resolve the casticin peak from other components in the sample matrix. Peak purity can be assessed using a diode-array detector.

Experimental Workflow and Data Analysis

The general workflow for the HPLC analysis of casticin is depicted below. For quantification, a calibration curve is constructed by plotting the peak area of the casticin standards against their known concentrations. The concentration of casticin in the samples is then determined from this calibration curve.



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